molecular formula C17H26N2O3 B1449646 tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate CAS No. 1799563-79-3

tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B1449646
CAS No.: 1799563-79-3
M. Wt: 306.4 g/mol
InChI Key: AYPVSDXQDBJNEF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is primarily used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation by the PROTAC molecule.

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By marking specific proteins for degradation, it can influence various downstream effects depending on the function of the degraded protein.

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.

Action Environment

Environmental factors such as temperature, pH, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, it is stored at a temperature of 2-8°C to maintain its stability

Preparation Methods

The synthesis of tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under strong oxidizing conditions.

    Reduction: The amino group can be reduced to form an amine, which can further react to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)15-5-4-14(18)10-13(15)11-20/h4-5,10,12,20H,6-9,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPVSDXQDBJNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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